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An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-6-
azaspiro[3.4]octane Hemioxalate

Abstract
Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a path to

novel chemical space with improved three-dimensional character and pharmacological

properties.[1][2] The 1-oxa-6-azaspiro[3.4]octane moiety represents a valuable building block in

this class. The conversion of such amine-containing scaffolds into salt forms is a critical

strategy in drug development to optimize physicochemical characteristics such as solubility,

stability, and manufacturability.[3][4] This guide provides a comprehensive technical overview of

the core physicochemical properties of 1-oxa-6-azaspiro[3.4]octane hemioxalate. We

present not only the expected properties but also the detailed, field-proven methodologies

required for their determination, offering a self-validating framework for researchers, scientists,

and drug development professionals. Each protocol is designed to ensure scientific integrity

and reproducibility, explaining the causal logic behind experimental choices and data

interpretation.

Molecular Structure and Identification
The subject of this guide is the hemioxalate salt of 1-oxa-6-azaspiro[3.4]octane. The term

"hemioxalate" indicates a 2:1 stoichiometric ratio of the parent amine to oxalic acid. This ratio is

crucial as it directly impacts molecular weight, solubility, and other physical properties.
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The formation of the salt involves the protonation of the secondary amine in the spirocyclic core

by oxalic acid.

Reactants

Product: Hemioxalate Salt

2x

amine_structure

+

oxalic_acid

[(1-oxa-6-azaspiro[3.4]octane)₂H]⁺ ∙ [HC₂O₄]⁻

Proton Transfer
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Caption: Formation of the 2:1 hemioxalate salt.

Table 1: Compound Identification

Identifier Value Source/Note

IUPAC Name
bis(1-oxa-6-azaspiro[3.4]octan-

6-ium) oxalate
Systematic Name

Synonyms
1-Oxa-6-azaspiro[3.4]octane

hemioxalate
Common Name

CAS Number 1523618-30-5

Note: CAS numbers for salts

can be ambiguous. Verify with

supplier.[5]

Molecular Formula C₁₄H₂₄N₂O₆ (C₆H₁₁NO)₂ · C₂H₂O₄

Molecular Weight 316.35 g/mol Calculated

Core Physicochemical Properties and
Characterization Protocols
The following sections detail the critical physicochemical parameters and the methodologies for

their robust determination.

Appearance and Melting Point
Importance: The melting point is a fundamental physical property used for initial identification

and as a sensitive indicator of purity. Pure crystalline compounds typically exhibit a sharp

melting range, whereas impurities lead to a depressed and broader melting range.

Experimental Protocol: Melting Point Determination

Sample Preparation: Finely grind a small amount of the sample to ensure uniform heat

distribution.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3

mm.

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

Preliminary Determination: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine

an approximate melting range.

Accurate Determination: Repeat the measurement with a fresh sample, heating at a much

slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes liquid (completion). Report this as the

melting range.

Grind Sample Load Capillary Tube Place in Apparatus Rapid Scan (Approx. MP) Slow Scan (Accurate MP) Record Melting Range

Click to download full resolution via product page

Caption: Workflow for accurate melting point determination.

Table 2: Physical Properties

Property Expected Value

Appearance White to off-white crystalline solid

Melting Point (°C) To be determined experimentally (TBD)

Aqueous Solubility
Importance: Aqueous solubility is a master variable in drug development, directly influencing

dissolution rate, absorption, and ultimately, bioavailability.[4][6] For a salt of a basic compound,

solubility is highly dependent on pH. Measuring solubility in different media provides a

comprehensive profile of its behavior.
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Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

Media Preparation: Prepare relevant aqueous media, such as deionized water, 0.01 N HCl

(pH 2), and phosphate-buffered saline (PBS, pH 7.4).

Sample Addition: Add an excess amount of the hemioxalate salt to a known volume of each

medium in separate glass vials. The goal is to achieve a saturated solution with undissolved

solid remaining.

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,

25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is

reached.

Phase Separation: After equilibration, allow the vials to stand, then centrifuge or filter the

suspensions (using a 0.22 µm filter compatible with the sample) to separate the saturated

solution from the excess solid.

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the

concentration of the compound using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Solid Phase Analysis: It is critical to analyze the remaining solid using a technique like

Powder X-ray Diffraction (PXRD) to confirm that the salt has not converted to a different form

(e.g., the free base) during the experiment.[7]

Table 3: Solubility Profile (Hypothetical Data)

Medium pH Temperature (°C) Solubility (mg/mL)

Deionized Water ~3-4 (self-buffered) 25 TBD

0.01 N HCl 2.0 37 TBD

PBS 7.4 37 TBD

Acidity Constant (pKa)
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Importance: The pKa of the protonated amine governs the ionization state of the molecule at

different pH values. This is described by the Henderson-Hasselbalch equation and is crucial for

predicting solubility, absorption, and distribution in the body.[8] For a salt, understanding the

pKa helps predict the pH at which the salt may disproportionate into the less soluble free base.

[9]

Experimental Protocol: Potentiometric Titration

Sample Preparation: Accurately weigh and dissolve a known amount of the hemioxalate salt

in a defined volume of deionized water or a co-solvent system if solubility is limited.

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature

(e.g., 25 °C). Use a calibrated pH electrode and a precision burette.

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 N NaOH), adding

small, precise increments of the titrant.

Data Acquisition: Record the pH of the solution after each addition of titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the inflection point of the resulting sigmoid curve or by calculating the pH at the half-

equivalence point.[8] Specialized software is often used for precise calculation, especially for

diprotic systems or complex equilibria.

Table 4: Acid-Base Properties

Parameter Expected Value Significance

pKa
TBD (likely 8-10 for a

secondary amine)

Governs pH-dependent

solubility and ionization state.

[10]

Spectroscopic and Structural Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure and identity

of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Importance: NMR provides detailed information about the carbon-hydrogen framework of a

molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides

information about the carbon skeleton. It is the definitive method for structural elucidation.[11]

Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g.,

D₂O, DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400

MHz or higher).

Interpretation:

¹H NMR: Expect to see signals corresponding to the non-equivalent protons of the

spirocyclic core. The integration of these signals should match the number of protons. The

absence of a signal for the oxalic acid protons (if in D₂O due to exchange) or a broad

signal (in DMSO-d₆) would be expected.

¹³C NMR: Expect signals for the distinct carbon atoms in the 1-oxa-6-azaspiro[3.4]octane

structure and a characteristic signal for the carboxylate carbon of the oxalate counter-ion

(typically >160 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Importance: FT-IR is a rapid and powerful technique for identifying the functional groups

present in a molecule based on their characteristic vibrational frequencies.[11]

Protocol:

Sample Preparation: The spectrum is typically acquired using an Attenuated Total

Reflectance (ATR) accessory, which requires only a small amount of solid sample placed

directly on the crystal.

Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).
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Interpretation: Key expected vibrational bands are listed in the table below.

Table 5: Key FT-IR Vibrational Bands

Frequency Range (cm⁻¹) Vibration Functional Group

3300-3000 N-H stretch Protonated amine (N⁺-H)

3000-2850 C-H stretch Aliphatic CH₂ groups

~1720-1700 C=O stretch Asymmetric stretch of oxalate

~1600-1550 C=O stretch Symmetric stretch of oxalate

1150-1050 C-O-C stretch
Ether linkage in the oxetane

ring

Solid-State Characterization
The physical form of a drug substance can significantly impact its performance and stability.[12]

Powder X-Ray Diffraction (PXRD)
Importance: PXRD is the primary tool for determining the crystallinity of a material. A crystalline

solid will produce a unique diffraction pattern of sharp peaks, while an amorphous material will

show a broad halo. It is also used to identify different polymorphic forms.

Protocol:

Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.

Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation

over a relevant 2θ range (e.g., 2° to 40°).

Interpretation: A pattern with sharp, well-defined peaks indicates a crystalline material. The

peak positions and relative intensities serve as a fingerprint for this specific solid form.

Thermal Analysis (DSC & TGA)
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Importance: Differential Scanning Calorimetry (DSC) measures heat flow associated with

thermal transitions (like melting or crystallization), while Thermogravimetric Analysis (TGA)

measures changes in mass as a function of temperature, indicating decomposition or loss of

solvates.[13]

Protocol:

Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g.,

aluminum).

Data Acquisition:

DSC: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min).

TGA: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min).

Interpretation:

DSC: A sharp endotherm should correspond to the melting point observed visually. Other

thermal events may indicate polymorphism or solid-state transitions.

TGA: The thermogram should show mass loss corresponding to the decomposition of the

compound. For an anhydrous salt, no significant mass loss is expected before

decomposition.

Solid-State Analysis

Determined Properties

PXRD

Crystallinity &
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DSC

Thermal Stability &
Melting Behavior
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Caption: Key techniques for solid-state characterization.

Hygroscopicity
Importance: The tendency of a material to absorb atmospheric moisture is a critical stability and

handling parameter. Excessive moisture uptake can lead to physical changes (deliquescence),

chemical degradation, or salt disproportionation.[13][14]

Protocol: Dynamic Vapor Sorption (DVS)

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into

the DVS instrument sample pan.

Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% Relative

Humidity, RH) until a stable weight is achieved.

Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically

stepping up from 0% to 90% RH and then back down to 0% RH in 10% increments.

Data Analysis: Plot the change in mass (%) versus the RH. The degree of moisture uptake at

various humidity levels allows for classification of the compound's hygroscopicity (e.g., non-

hygroscopic, slightly hygroscopic, etc.).

Conclusion
The comprehensive physicochemical characterization of 1-oxa-6-azaspiro[3.4]octane
hemioxalate is a prerequisite for its advancement in any drug development program. The

methodologies outlined in this guide provide a robust framework for obtaining the necessary

data on its identity, purity, solubility, stability, and solid-state properties. By understanding these

core attributes, scientists can make informed decisions regarding formulation strategies, predict

in vivo behavior, and ensure the development of a safe, stable, and effective drug product. The

spirocyclic nature of the parent molecule offers significant potential, and its formulation as a

hemioxalate salt is a sound strategy to optimize its drug-like properties.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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